1-Methyl-6-phenyl-2,4-piperidinedione
Description
Properties
CAS No. |
118264-05-4 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-methyl-6-phenylpiperidine-2,4-dione |
InChI |
InChI=1S/C12H13NO2/c1-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI Key |
DPFOIKQJWJYPJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Synthesis of Piperidone Derivatives
A detailed synthetic route involving Wittig reactions has been reported for piperidone-based templates structurally related to 1-methyl-6-phenyl-2,4-piperidinedione. The key steps include:
- Synthesis of piperidone intermediates via known methods.
- Conversion of piperidone to methoxymethylene derivatives using Wittig reagents such as [(Ph3)PCH2OCH3]Cl in the presence of lithium diisopropylamide (LDA).
- Subsequent hydrolysis and aldol condensation steps introduce the phenyl substituent at position 6.
- Final steps involve purification by column chromatography and characterization by NMR and IR spectroscopy.
Reaction conditions summary:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Wittig reaction | [(Ph3)PCH2OCH3]Cl, LDA, THF, −78 °C to rt | 75–97 | Z:E isomer ratios ~1:1 |
| Acidic hydrolysis | THF/1.6 M HCl (1:1) | High | Mild conditions |
| Aldol condensation | NaOMe, MeOH, 80 °C, 1.5–2 h | Moderate | Introduces 6-phenyl group |
This method allows for good control over stereochemistry and substitution patterns, yielding the desired 1-methyl-6-phenyl-2,4-piperidinedione analogues with high purity.
Organophotocatalysed One-Step Synthesis of 2-Piperidinones
Recent advances include an organophotocatalysed [1 + 2 + 3] cyclization strategy that enables the one-step synthesis of substituted 2-piperidinones, which can be adapted towards 1-methyl-6-phenyl-2,4-piperidinedione derivatives:
- Uses visible light irradiation and an organophotocatalyst.
- Reactants include inorganic ammonium salts, alkenes (including phenyl-substituted alkenes), and unsaturated carbonyl compounds.
- The method tolerates a wide range of functional groups and substitution patterns.
- The reaction proceeds via radical cation intermediates, followed by radical addition and intramolecular lactamization to form the piperidinone ring.
- Mild reaction conditions.
- High chemoselectivity.
- Applicability to complex molecules and natural product derivatives.
- Scalable synthesis (up to 2 mmol scale demonstrated).
Typical yields: 48–62% for substituted piperidinone products.
Alkylation of Piperidone Precursors Using Dimethyl Sulfate
A patented method for methylation of piperidone derivatives is relevant for the preparation of 1-methyl-6-phenyl-2,4-piperidinedione:
- Starting from 2,2,6,6-tetramethylpiperidone or related piperidones.
- Alkylation is performed by dropwise addition of dimethyl sulfate under alkaline conditions (e.g., sodium hydroxide, sodium carbonate) in solvents such as dimethylacetamide (DMAC), dimethylformamide (DMF), or ethanol.
- Reaction temperature ranges from 30 to 150 °C.
- Reaction times include 0.5–3 hours for dimethyl sulfate addition and 3–7 hours post-addition reaction.
- After reaction, cooling, filtration, concentration, and distillation yield the methylated piperidone with yields exceeding 95%.
| Parameter | Value/Range |
|---|---|
| Raw material | 2,2,6,6-tetramethylpiperidone |
| Base | NaOH, Na2CO3, KOH, or mixtures |
| Solvent | DMAC, DMF, DMSO, ethanol, etc. |
| Dimethyl sulfate addition | 0.5–3 hours at ~45 °C |
| Post-addition reaction | 3–7 hours at ~45 °C |
| Yield | Up to 97% |
Gas chromatography confirms product purity and reaction efficiency.
Comparative Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Wittig reaction + aldol condensation | [(Ph3)PCH2OCH3]Cl, LDA, NaOMe, MeOH, 80 °C | 75–97 | Good stereocontrol, versatile | Multi-step, requires purification |
| Organophotocatalysed [1+2+3] strategy | Visible light, organophotocatalyst, NH4 salts | 48–62 | One-step, mild, scalable | Moderate yields, catalyst needed |
| Alkylation with dimethyl sulfate | Dimethyl sulfate, NaOH, DMAC, 30–150 °C | Up to 97 | High yield, industrially viable | Requires careful handling of reagents |
| Pd/Rh-catalyzed hydrogenation | Pd or Rh catalyst, triethylamine or acid | High | One-pot multifunctional reaction | Possible side reactions, substrate limitations |
Chemical Reactions Analysis
1-Methyl-6-phenyl-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Methyl-6-phenyl-2,4-piperidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-6-phenyl-2,4-piperidinedione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system .
Comparison with Similar Compounds
Key Observations:
- Methyprylon (3,3-diethyl-5-methyl analog) demonstrates regulated sedative properties due to its substituents, which enhance lipophilicity and blood-brain barrier penetration .
- Aryl-substituted analogs (e.g., 4-methoxyphenyl groups in ) show broader biological activities, likely due to increased electron-rich regions enhancing receptor interactions .
- Methyl and phenyl groups in 1-Methyl-6-phenyl-2,4-piperidinedione may confer stability and moderate solubility compared to more polar derivatives like 4-piperidinones .
Physicochemical Properties
Solubility and stability data from Handbook of Aqueous Solubility Data highlight trends:
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